(3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-((trimethylsilyl)oxy)propyl)-4-(4-((trimethylsilyl)oxy)phenyl)azetidin-2-one

描述

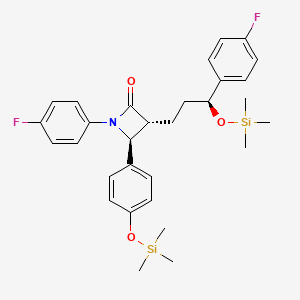

The compound (3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-((trimethylsilyl)oxy)propyl)-4-(4-((trimethylsilyl)oxy)phenyl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative featuring:

- A 4-fluorophenyl group at position 1 of the azetidinone ring.

- A (3S)-3-(4-fluorophenyl)-3-((trimethylsilyl)oxy)propyl substituent at position 2.

- A 4-((trimethylsilyl)oxy)phenyl group at position 3.

The trimethylsilyl (TMS) protecting groups distinguish this compound from its hydroxylated analogs (e.g., Sch-58235, the active pharmaceutical ingredient in ezetimibe) . TMS groups enhance lipophilicity and stability during synthesis but require deprotection for biological activity in many cases.

属性

IUPAC Name |

(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-trimethylsilyloxypropyl]-4-(4-trimethylsilyloxyphenyl)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37F2NO3Si2/c1-37(2,3)35-26-17-9-22(10-18-26)29-27(30(34)33(29)25-15-13-24(32)14-16-25)19-20-28(36-38(4,5)6)21-7-11-23(31)12-8-21/h7-18,27-29H,19-20H2,1-6H3/t27-,28+,29-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMCCBLFRSWDAL-SSBOKUKZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)OC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37F2NO3Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272778-13-9 | |

| Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-[(trimethylsilyl)oxy]propyl]-4-[4-[(trimethylsilyl)oxy]phenyl]-2-azetidinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F66GW6P7TY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

The compound (3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-((trimethylsilyl)oxy)propyl)-4-(4-((trimethylsilyl)oxy)phenyl)azetidin-2-one belongs to the class of azetidinones, which are recognized for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes an azetidine ring with multiple functional groups, notably fluorophenyl and trimethylsilyl moieties. The presence of fluorine enhances its electronic properties, potentially increasing binding affinity to biological targets compared to non-fluorinated analogs.

Anticancer Activity

Recent studies have indicated that azetidinone derivatives exhibit significant anticancer properties. For instance:

- Inhibition of Tumor Cell Proliferation : Compounds similar to the target compound have shown to inhibit proliferation and induce apoptosis in various human solid tumor cell lines, including breast cancer cells (e.g., MCF-7 and MDA-MB-231) at nanomolar concentrations .

- Mechanism of Action : The mechanism involves interaction with specific molecular targets such as enzymes or receptors, leading to modulation of signaling pathways associated with cancer progression .

Enzyme Inhibition

The azetidine ring structure allows the compound to interact with various enzymes:

- Kinase Inhibition : Similar azetidinone compounds have been investigated for their ability to inhibit kinase activity, which is crucial in the treatment of cancers due to the role of dysregulated kinases in tumorigenesis .

- Binding Affinity : The fluorophenyl group enhances the compound's binding affinity towards target enzymes, making it a potential candidate for further development as an enzyme inhibitor .

Study 1: Anticancer Efficacy

A study evaluated the antiproliferative effects of related azetidinone compounds on breast cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at low concentrations, suggesting their potential as effective anticancer agents .

Study 2: Enzyme Interaction Analysis

Research involving enzyme assays demonstrated that azetidinone derivatives could effectively inhibit specific kinases involved in cancer signaling pathways. These findings highlight the importance of structural modifications in enhancing biological activity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C20H24F2N2O3Si2 |

| Antiproliferative IC50 (MCF-7) | Nanomolar range |

| Enzyme Inhibition Type | Kinase inhibitor |

| Fluorine Substitution Impact | Increased binding affinity |

科学研究应用

Cholesterol Absorption Inhibition

Ezetimibe primarily functions as a cholesterol absorption inhibitor. It selectively inhibits the intestinal absorption of cholesterol and related phytosterols, leading to a significant reduction in serum cholesterol levels. This mechanism is crucial for patients with hypercholesterolemia, as it complements statin therapy by providing an additive effect on LDL cholesterol reduction .

Combination Therapy

Ezetimibe is often used in combination with statins to enhance lipid-lowering efficacy. Clinical studies have demonstrated that this combination can lead to greater reductions in LDL cholesterol compared to statin therapy alone. For instance, the combination of Ezetimibe and Simvastatin has shown significant improvements in cardiovascular outcomes in patients at high risk for heart disease .

Case Study 1: Efficacy in Hyperlipidemia

A randomized clinical trial involving patients with primary hyperlipidemia assessed the efficacy of Ezetimibe combined with Simvastatin versus Simvastatin alone. The results indicated that the combination therapy resulted in a 50% greater reduction in LDL cholesterol levels over six months compared to monotherapy .

Case Study 2: Impact on Cardiovascular Events

In a long-term study of patients with a history of cardiovascular events, the addition of Ezetimibe to standard statin therapy was associated with a statistically significant reduction in major adverse cardiovascular events (MACE), including myocardial infarction and stroke .

Synthesis and Derivatives

The synthesis of Ezetimibe involves several key steps, including:

- Formation of azetidinone through cyclization reactions.

- Introduction of fluorine substituents to enhance pharmacological activity.

- Use of trimethylsilyl groups to protect reactive sites during synthesis.

These synthetic pathways are crucial for developing various derivatives that may exhibit improved efficacy or reduced side effects compared to the parent compound .

Regulatory Status

Ezetimibe is approved by regulatory agencies such as the FDA and EMA for use as an antihyperlipidemic agent. Its safety profile has been well-established through extensive clinical trials, making it a preferred choice for managing dyslipidemia in diverse patient populations .

相似化合物的比较

Structural Modifications and Key Differences

The table below highlights structural variations among analogs:

Physicochemical Properties

Pharmacokinetic Implications

- Absorption : Increased lipophilicity from TMS groups may enhance intestinal absorption but could limit solubility-driven dissolution.

常见问题

Q. What are the key synthetic strategies for preparing (3R,4S)-1-(4-fluorophenyl)azetidin-2-one derivatives?

Methodological Answer: The synthesis typically involves multi-step sequences, including:

- Chiral induction : Use of enantioselective catalysts or chiral auxiliaries to establish stereocenters at C3 and C4 (e.g., Evans oxazolidinones or Sharpless epoxidation) .

- Protecting group strategies : Trimethylsilyl (TMS) groups are employed to protect hydroxyl intermediates, as seen in analogs like (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one (CAS 190595-65-4) .

- Cyclization : Intramolecular amidation or ketene-based cyclizations to form the azetidin-2-one core .

Q. Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| TMS protection | (CH₃)₃SiCl, imidazole, DMF | 85–92% | |

| Cyclization | DCC, DMAP, CH₂Cl₂ | 70–78% |

Q. How is the compound characterized structurally?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm fluorophenyl and TMS-O groups. Key signals include δ ~0.1 ppm (TMS) and coupling patterns for aromatic F .

- X-ray crystallography : Absolute configuration determination via single-crystal analysis (e.g., (3R,4S)-1-(4-methoxyphenyl)-2-oxo-4-(3-vinylphenyl)azetidin-3-yl acetate, R-factor = 0.026) .

- HRMS : Validation of molecular formula (e.g., C₃₁H₂₇F₂NO₃ for analogs) .

Advanced Research Questions

Q. How are process-related impurities and degradation products analyzed?

Methodological Answer:

- HPLC-MS/MS : Reverse-phase C18 columns with UV/FLD detection (λ = 254 nm for fluorophenyl) to separate isomers like (3R,4R)- and (3S,4S)-diastereomers .

- Forced degradation studies : Exposure to heat, light, and hydrolytic conditions (acid/base) to identify labile sites. For example, TMS-O groups hydrolyze to hydroxyl derivatives under acidic conditions .

Q. Common Impurities

| Impurity | Structure | Control Strategy | Reference |

|---|---|---|---|

| Desilylated byproduct | (3R,4S)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one | Use anhydrous conditions, silica gel chromatography | |

| Oxo-propyl impurity | (3R,4S)-3-[3-(4-fluorophenyl)-3-oxopropyl] analog | Optimize reducing agents (e.g., NaBH₄ vs. LiAlH₄) |

Q. What is the impact of stereochemistry on biological activity or reactivity?

Methodological Answer:

- Stereochemical inversion : The (3R,4S) configuration is critical for binding to targets like kinase enzymes. Inversion at C3 (e.g., 3S,4S) reduces activity by >90% in analogs .

- Computational modeling : Docking studies (e.g., AutoDock Vina) correlate (3R,4S) stereochemistry with hydrogen-bonding interactions in enzyme active sites .

Q. How does the compound behave under varying pH or solvent conditions?

Methodological Answer:

Q. What strategies optimize the trimethylsilyl (TMS) protecting group in synthesis?

Methodological Answer:

Q. Comparison of Silyl Protecting Groups

| Group | Stability (pH 7) | Deprotection Reagent |

|---|---|---|

| TMS | Moderate | TBAF, HF-pyridine |

| TBS | High | HF, AcOH |

Q. What computational methods predict metabolic pathways or regioselectivity?

Methodological Answer:

- ADMET Prediction : Tools like Schrödinger’s QikProp estimate hepatic clearance (e.g., t₁/₂ = 2.5 h in human microsomes) .

- DFT calculations : Identify electrophilic sites prone to oxidation (e.g., C3 propyl chain) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。